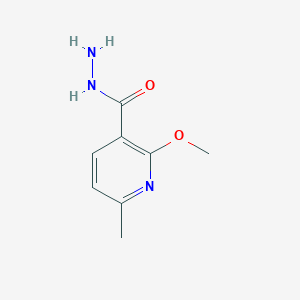
(S)-3-amino-2-benzylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-amino-2-benzylpropan-1-ol is a chiral amino alcohol that has garnered interest in various fields of chemistry and biology. This compound is characterized by its benzyl group attached to the second carbon of the propanol chain, with an amino group on the third carbon. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-benzylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-amino-2-benzylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed in these processes. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-amino-2-benzylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium cyanoborohydride (NaBH3CN) in methanol.
Substitution: Thionyl chloride (SOCl2) in chloroform, phosphorus tribromide (PBr3) in ether.
Major Products
Oxidation: (S)-3-amino-2-benzylpropan-1-one.
Reduction: (S)-3-amino-2-benzylpropanamine.
Substitution: (S)-3-chloro-2-benzylpropan-1-ol, (S)-3-bromo-2-benzylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
(S)-3-amino-2-benzylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-3-amino-2-benzylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-amino-2-benzylpropan-1-ol
- 3-amino-2-phenylpropan-1-ol
- 3-amino-2-(4-methylbenzyl)propan-1-ol
Uniqueness
(S)-3-amino-2-benzylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its ®-enantiomer and other similar compounds. The presence of the benzyl group also differentiates it from other amino alcohols, providing unique steric and electronic properties that influence its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(2S)-2-(aminomethyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
InChI-Schlüssel |
UZMQSDJABBJHCS-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](CN)CO |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



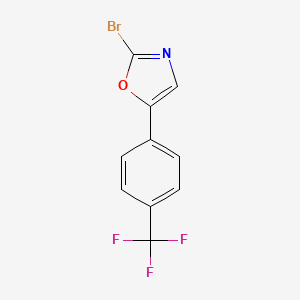
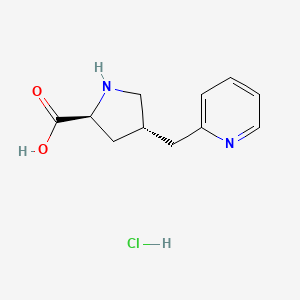

![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)
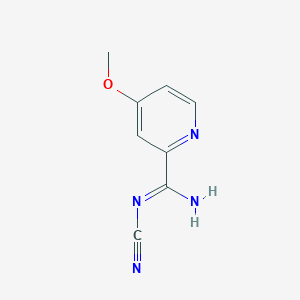
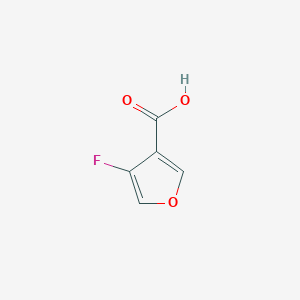
![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)
![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)
